4-Formylphenyl 2-phenylquinoline-4-carboxylate
Description
Properties
IUPAC Name |
(4-formylphenyl) 2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO3/c25-15-16-10-12-18(13-11-16)27-23(26)20-14-22(17-6-2-1-3-7-17)24-21-9-5-4-8-19(20)21/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQVILBKFKXSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 2-phenylquinoline-4-carboxylate typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2-phenylquinoline-4-carboxylic acid: This can be achieved through the Doebner reaction, which involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Introduction of the formyl group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the 2-phenylquinoline-4-carboxylic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The final step involves the esterification of the carboxylic acid group with phenol derivatives to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 2-phenylquinoline-4-carboxylate can undergo various types of chemical reactions, including:
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), and sulfonation with sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-Formylphenyl 2-phenylquinoline-4-carboxylic acid.
Reduction: 4-Hydroxymethylphenyl 2-phenylquinoline-4-carboxylate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoline, including 4-formylphenyl 2-phenylquinoline-4-carboxylate, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation across various cell lines, including breast (MCF-7), cervical (HeLa), and ovarian (A2780) cancer cells.
Key Findings:
- Antiproliferative activities were assessed using the MTT assay, demonstrating promising results against multiple cancer types .
- Structural modifications of the quinoline derivatives have been shown to enhance their activity against specific oncogene promoters, such as c-MYC and K-RAS .
Antimicrobial Properties
The compound also exhibits antimicrobial activities. Studies have shown that phenylquinoline derivatives can inhibit bacterial growth effectively.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 2-Phenylquinoline-4-carboxylic acid | Staphylococcus aureus, E. coli | Significant |
| Methyl 2-phenylquinoline-4-carboxylate | Pseudomonas aeruginosa | Moderate |
| This compound | MRSA | High |
Case Study: A study demonstrated that modifications in the structure of 2-phenylquinoline derivatives significantly increased their antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) .
G-Quadruplex Binding
Recent studies have focused on the interaction of this compound with G-quadruplex structures in nucleic acids, which are considered promising targets for anticancer drugs.
Research Highlights:
- The compound's ability to stabilize G-quadruplexes was evaluated using fluorescence resonance energy transfer (FRET) assays, indicating a strong binding affinity .
- It has been suggested that this binding could lead to telomerase inhibition, further contributing to its anticancer potential.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step synthetic routes starting from simpler quinoline derivatives. The process includes:
- Formylation of the quinoline core.
- Carboxylation to introduce the carboxylic acid functionality.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Synthesis Overview:
The synthetic pathway allows for the introduction of various substituents that can modulate biological activity, making it a versatile scaffold for drug development .
Mechanism of Action
The mechanism of action of 4-Formylphenyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. As an HDAC inhibitor, it binds to the active site of histone deacetylases, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Quinoline-4-carboxylate Derivatives
| Compound Name | Substituents at Quinoline Positions | Key Functional Groups | Molecular Formula |
|---|---|---|---|
| 4-Formylphenyl 2-phenylquinoline-4-carboxylate | 2-Ph, 4-COO(4-formylphenyl) | Formyl, ester | C₂₄H₁₅NO₃ |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 2-(4-BrPh), 4-COOH | Bromo, carboxylic acid | C₁₆H₁₀BrNO₂ |
| Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | 2-Cyclopropyl, 3-COOEt, 4-(4-FPh) | Cyclopropyl, fluorophenyl, ester | C₂₁H₁₇FNO₂ |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 2-(4-MePh), 4-COOH | Methyl, carboxylic acid | C₁₇H₁₃NO₂ |
| 2-(4-Butylphenyl)quinoline-4-carboxylic acid | 2-(4-BuPh), 4-COOH | Butyl, carboxylic acid | C₂₀H₁₉NO₂ |
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, F) enhance electrophilicity, improving reactivity in nucleophilic substitutions .
- Bulky Substituents (e.g., cyclopropyl, butyl) influence steric hindrance, affecting molecular packing in crystalline states .
- Ester vs. Carboxylic Acid : Esters (e.g., ethyl, formylphenyl) improve solubility in organic solvents, whereas carboxylic acids facilitate salt formation for biological applications .
Table 3: Comparative Properties of Quinoline Derivatives
Critical Analysis :
- Thermal Stability: Carboxylic acid derivatives (e.g., 2-(4-Bromophenyl)quinoline-4-carboxylic acid) exhibit higher decomposition temperatures than esters, likely due to intermolecular hydrogen bonding .
- Bioactivity: Amino-substituted derivatives (e.g., 4k) show enhanced cytotoxicity compared to formylphenyl esters, highlighting the role of amino groups in cell membrane penetration .
Biological Activity
4-Formylphenyl 2-phenylquinoline-4-carboxylate is a complex organic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound features a quinoline core with a formyl group and a phenyl group, making it a subject of interest in medicinal chemistry and biological research. The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Anticancer Properties
Recent studies have indicated that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. A notable study focused on the inhibition of histone deacetylases (HDACs), which are crucial in cancer cell proliferation. The introduction of the 2-substituted phenylquinoline-4-carboxylic acid group has been associated with enhanced HDAC inhibitory activity, suggesting a potential mechanism for anticancer effects through modulation of gene expression involved in tumor growth .
Case Study: HDAC Inhibition
- Objective : Evaluate the efficacy of quinoline derivatives as HDAC inhibitors.
- Method : Synthesis and evaluation of several derivatives for their inhibitory effects on HDAC enzymes.
- Results : Compounds demonstrated IC50 values ranging from 0.33 to 7.10 μM against various cancer cell lines, indicating strong potential for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A series of related compounds were synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant antibacterial activity, particularly those with higher lipophilicity, which enhanced their ability to penetrate bacterial membranes .
Table: Antibacterial Activity of Quinoline Derivatives
| Compound ID | Bacterial Strain | Activity Level | LogP Value |
|---|---|---|---|
| Compound 5a | Staphylococcus aureus | Significant | 2.26 |
| Compound 5b | E. coli | Moderate | 2.32 |
| Compound 5c | Pseudomonas aeruginosa | Weak | 1.94 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. Additionally, the phenyl group contributes to hydrophobic interactions that enhance binding affinity.
Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex quinoline derivatives aimed at drug development. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Industrial Applications
Beyond medicinal uses, quinoline derivatives are explored in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Their unique chemical properties make them suitable for various applications in materials science .
Q & A
Q. What synthetic routes are commonly employed for 4-formylphenyl 2-phenylquinoline-4-carboxylate, and how is purity validated?
The compound is typically synthesized via derivatization of quinolinecarboxylic acid precursors or through multi-step organic reactions, such as condensation of 2-phenylquinoline-4-carboxylic acid with 4-formylphenol derivatives. Purity is confirmed using HPLC (to assess byproducts) and elemental analysis (to verify stoichiometry). Structural validation employs NMR spectroscopy (¹H/¹³C) and mass spectrometry (ESI-TOF) to confirm functional groups and molecular weight .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : Identifies proton environments (e.g., formyl protons at ~9.8 ppm) and aromatic ring systems.
- X-ray crystallography : Resolves 3D molecular geometry using software like SHELXL for refinement .
- FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and formyl group vibrations (~2800 cm⁻¹).
- Single-crystal diffraction : Validates bond lengths (e.g., quinoline C–N bonds at ~1.34 Å) and intermolecular interactions (e.g., π–π stacking) .
Q. What are its primary applications in biochemical and materials research?
- Enzyme inhibition studies : The quinoline core and formyl group enable covalent binding to catalytic sites (e.g., kinases), assessed via fluorescence quenching assays or surface plasmon resonance (SPR) .
- Coordination chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Ru³⁺), forming complexes characterized by UV-Vis spectroscopy and cyclic voltammetry .
- Photophysical materials : Used in organic LEDs (OLEDs) due to π-conjugated systems; optoelectronic properties are measured using time-resolved photoluminescence .
Advanced Research Questions
Q. How are contradictions in crystallographic data resolved during structural refinement?
Discrepancies in bond lengths or angles (e.g., quinoline vs. phenyl ring distortions) are addressed by:
- Multi-software cross-validation : Comparing results from SHELXL , Olex2 , and WinGX to identify systematic errors .
- Twinned data analysis : Using PLATON to detect pseudosymmetry in crystals and apply twin-law corrections .
- High-resolution data collection : Synchrotron radiation (λ < 1 Å) improves accuracy for weakly diffracting crystals .
Q. What strategies optimize synthesis yield while minimizing byproducts?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and side reactions via controlled heating .
Q. How is this compound used to study enzyme-ligand binding dynamics quantitatively?
- Isothermal titration calorimetry (ITC) : Measures binding constants (Kd) by detecting heat changes during ligand-enzyme interactions.
- Molecular docking simulations : Software like AutoDock Vina predicts binding modes, validated by mutagenesis studies (e.g., Ala-scanning) .
- Kinetic assays : Stopped-flow spectroscopy monitors transient state interactions (e.g., kcat/Km determination) .
Q. What challenges arise in synthesizing its metal complexes, and how are they characterized?
- Challenge : Ligand lability in aqueous media.
- Solution : Use inert atmospheres (N₂/Ar) and chelating counterions (e.g., PF₆⁻).
- Characterization :
- Magnetic susceptibility : Determines metal oxidation states (e.g., SQUID magnetometry for Fe³⁺).
- EPR spectroscopy : Probes electronic environments in paramagnetic complexes .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste disposal : Follow EPA guidelines for halogenated organic waste (if chlorinated byproducts are present) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
